Cas no 2172366-17-3 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid)

3-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a sterically hindered tertiary carbon center and an isopropyl side chain, enhancing conformational control in peptide design. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for introducing non-natural amino acid motifs, enabling precise modulation of peptide stability, folding, and bioactivity. Its high purity and well-defined stereochemistry make it suitable for demanding research in medicinal chemistry and bioconjugation.
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid structure
2172366-17-3 structure
Product name:3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid
CAS No:2172366-17-3
MF:C28H36N2O5
Molecular Weight:480.595848083496
CID:5868000
PubChem ID:165566307

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid
    • 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
    • EN300-1543128
    • 2172366-17-3
    • インチ: 1S/C28H36N2O5/c1-17(2)26(27(32)33)19(4)30-25(31)15-18(3)13-14-29-28(34)35-16-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,17-19,24,26H,13-16H2,1-4H3,(H,29,34)(H,30,31)(H,32,33)
    • InChIKey: QWJRSWMYJPEJDN-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C)CC(NC(C)C(C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 480.26242225g/mol
  • 同位素质量: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 704
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.8
  • トポロジー分子極性表面積: 105Ų

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1543128-0.25g
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
2172366-17-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1543128-0.5g
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
2172366-17-3
0.5g
$3233.0 2023-06-05
Enamine
EN300-1543128-250mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
2172366-17-3
250mg
$3099.0 2023-09-25
Enamine
EN300-1543128-50mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
2172366-17-3
50mg
$2829.0 2023-09-25
Enamine
EN300-1543128-5000mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
2172366-17-3
5000mg
$9769.0 2023-09-25
Enamine
EN300-1543128-5.0g
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
2172366-17-3
5g
$9769.0 2023-06-05
Enamine
EN300-1543128-100mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
2172366-17-3
100mg
$2963.0 2023-09-25
Enamine
EN300-1543128-2500mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
2172366-17-3
2500mg
$6602.0 2023-09-25
Enamine
EN300-1543128-500mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
2172366-17-3
500mg
$3233.0 2023-09-25
Enamine
EN300-1543128-10000mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-(propan-2-yl)butanoic acid
2172366-17-3
10000mg
$14487.0 2023-09-25

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid 関連文献

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acidに関する追加情報

Recent Advances in the Study of 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid (CAS: 2172366-17-3)

The compound 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid (CAS: 2172366-17-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and a branched amino acid backbone, is being explored for its potential applications in peptide synthesis, drug delivery, and targeted therapeutics. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), enhances the molecule's utility in constructing biologically active peptides with high precision and yield.

Recent studies have focused on optimizing the synthesis and purification processes of this compound to improve its scalability and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that reduces byproduct formation and increases overall yield by 15-20%. The researchers employed advanced chromatographic techniques, including reverse-phase HPLC, to achieve >98% purity, which is critical for its application in pharmaceutical formulations. The study also highlighted the compound's stability under various pH conditions, making it a promising candidate for oral drug delivery systems.

In addition to its synthetic utility, 2172366-17-3 has been investigated for its role in modulating protein-protein interactions (PPIs). A groundbreaking study published in Nature Chemical Biology demonstrated that derivatives of this compound can selectively inhibit the binding of specific oncogenic proteins, offering a new avenue for cancer therapy. The researchers utilized X-ray crystallography and molecular dynamics simulations to elucidate the binding mechanism, revealing that the branched alkyl chains and Fmoc group of the compound create a steric hindrance that disrupts the target PPIs. This finding opens up possibilities for designing next-generation PPI inhibitors with enhanced specificity and reduced off-target effects.

Another area of interest is the compound's potential in prodrug development. A 2024 study in ACS Chemical Biology explored its use as a carrier for poorly soluble drugs, leveraging its amphiphilic properties to improve bioavailability. The researchers conjugated 2172366-17-3 with a model anticancer drug and observed a 3-fold increase in cellular uptake compared to the free drug. This approach could address one of the major challenges in drug development: the delivery of hydrophobic therapeutics.

Despite these advancements, challenges remain in the large-scale production and regulatory approval of 2172366-17-3-based therapeutics. Current Good Manufacturing Practice (cGMP) compliance, toxicity profiling, and pharmacokinetic studies are ongoing to ensure its safety and efficacy. Collaborative efforts between academia and industry are expected to accelerate its transition from bench to bedside.

In conclusion, 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid (CAS: 2172366-17-3) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications span peptide synthesis, PPI modulation, and prodrug development, with recent studies underscoring its potential to address unmet medical needs. Future research should focus on overcoming scalability and regulatory hurdles to fully realize its therapeutic potential.

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